Boc-(L)-phenylalanineanhydride
Description
Boc-(L)-phenylalanineanhydride is a protected amino acid derivative widely used in peptide synthesis. It consists of L-phenylalanine, a nonpolar aromatic amino acid, modified with a tert-butoxycarbonyl (Boc) protecting group and an anhydride functional group. This compound is critical in forming conformationally constrained peptides, such as those containing 1-aminocyclopropanecarboxylic acid residues, via mixed anhydride coupling methodologies . Its anhydride group enhances reactivity in acylation reactions, enabling efficient peptide bond formation under mild conditions.
Key applications include:
Properties
Molecular Formula |
C28H36N2O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl] (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H36N2O7/c1-27(2,3)36-25(33)29-21(17-19-13-9-7-10-14-19)23(31)35-24(32)22(18-20-15-11-8-12-16-20)30-26(34)37-28(4,5)6/h7-16,21-22H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22+ |
InChI Key |
QWUBXKLXHFQYFL-SZPZYZBQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(L)-phenylalanineanhydride typically involves the protection of the amino group of phenylalanine with a Boc group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of phenylalanine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-(L)-phenylalanineanhydride undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The Boc group can be cleaved under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Deprotected amines.
Substitution: Free amines after Boc group removal.
Scientific Research Applications
Boc-(L)-phenylalanineanhydride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines, allowing selective reactions on other functional groups.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-(L)-phenylalanineanhydride involves the protection of the amino group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. The protected amine can then undergo various chemical transformations, and the Boc group can be selectively removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Structural and Functional Analogues
Boc-β-Alanine Anhydride
- Structure : Contains a β-alanine backbone (NH₂-CH₂-CH₂-COOH) with Boc protection and an anhydride group.
- Reactivity : Demonstrates superior coupling efficiency compared to standard HOBt/EDC protocols, minimizing byproduct formation (e.g., 2,6-dioxotetrahydropyrimidine) .
- Applications : Used in solid-phase peptide synthesis (SPPS) for β-peptide architectures and hybrid MOF functionalization .
Boc-(L)-Alanine
- Structure : L-alanine with Boc protection but lacks the anhydride group.
- Reactivity : Requires additional activation (e.g., HOBt/EDC) for coupling, leading to lower yields in constrained peptide synthesis compared to anhydride derivatives .
- Applications : Primarily used in linear peptide synthesis and crystallographic studies of hydrophobic interactions .
Boc-(Glc α/β)Hyp-OH
- Structure : Boc-protected hydroxyproline (Hyp) with α- or β-O-glucosylation at the side chain.
- Reactivity : Glycosylation introduces steric hindrance, necessitating BOP coupling agents for efficient peptide bond formation .
- Applications: Key in synthesizing immunomodulatory glycopeptides (e.g., Hyp³-tuftsin analogues) with enhanced interleukin-1 release activity .
Boc-3,5-Dimethyl-L-Phenylalanine
- Structure : L-phenylalanine derivative with methyl substituents at the 3- and 5-positions of the aromatic ring.
- Reactivity : Increased steric bulk reduces coupling rates but improves stability against enzymatic degradation.
- Applications : Used in protease-resistant peptide therapeutics and enzyme inhibitor design .
Comparative Data Table
Research Findings and Key Differences
Reactivity: this compound outperforms non-anhydride derivatives (e.g., Boc-(L)-alanine) in forming rigid dipeptides due to its reactive anhydride group, which bypasses the need for carbodiimide activators . In contrast, Boc-β-alanine anhydride achieves near-quantitative yields in β-peptide synthesis by avoiding cyclization side reactions .
Biological Activity: Glycosylated analogues like Boc-(Glc β)Hyp-OH exhibit tuftsin-like immunostimulatory activity, whereas this compound-derived peptides are primarily structural tools .
Steric and Electronic Effects :
- Substituted phenylalanine derivatives (e.g., Boc-3,5-dimethyl-L-phenylalanine) show reduced coupling efficiency but enhanced metabolic stability compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
